molecular formula C11H18N2 B1517094 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline CAS No. 1020969-82-7

2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline

Cat. No.: B1517094
CAS No.: 1020969-82-7
M. Wt: 178.27 g/mol
InChI Key: DGOMQHGYXXPSEL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are not widely reported in the available literature, its structure provides insight into its potential utility. The molecule features a secondary aniline nitrogen substituted with a methyl and an isopropyl group, alongside a separate benzylamine group, making it a multi-functional amine. Compounds with similar N-alkyl aniline and aminomethyl substituents are frequently employed in chemical synthesis. Research on analogous structures indicates that such compounds can serve as key intermediates or building blocks in the preparation of more complex molecules . For instance, the Mannich aminomethylation reaction, a classic method for forming carbon-carbon bonds, utilizes amines and molecules with aminomethyl groups to create β-amino-carbonyl compounds, which are valuable scaffolds in pharmaceutical development . This suggests that 2-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline could be a valuable precursor for constructing chemical libraries or for use in method development studies. This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is strictly marked as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(aminomethyl)-N-methyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(2)13(3)11-7-5-4-6-10(11)8-12/h4-7,9H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOMQHGYXXPSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions:

  • Oxidation : Can form nitro derivatives and quinones.
  • Reduction : Converts into simpler amines or alcohols.
  • Electrophilic Substitution : Engages in nitration and halogenation reactions.

Biology

The compound has significant implications in biological research:

  • Enzyme Inhibition Studies : It is utilized in studies focusing on enzyme inhibitors, particularly in the context of Alzheimer's disease research. For instance, it has been noted as a potential β-secretase (BACE1) inhibitor, which is crucial for developing treatments for Alzheimer's disease due to its ability to modulate amyloid precursor protein processing .

Industry

In the industrial sector, 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline finds applications in:

  • Dyes and Pigments Production : Its chemical properties make it suitable for synthesizing various dyes.
  • Specialty Chemicals : Used in producing chemicals tailored for specific industrial applications.

Case Studies

  • Alzheimer's Disease Research :
    • A study demonstrated that analogues of this compound exhibited improved brain penetration compared to traditional amide linkers used in BACE1 inhibitors. This advancement indicates a potential pathway for more effective Alzheimer’s treatments while minimizing metabolic liabilities associated with anilines .
  • Synthesis Optimization :
    • Research into continuous organocatalytic flow synthesis methods has shown that optimizing reaction conditions can yield higher purity products with reduced by-products, enhancing the efficiency of producing this compound for industrial use .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Research Findings

Reactivity: The aminomethyl group in the target compound facilitates condensation reactions (e.g., amide bond formation), as seen in , whereas nitro or ethynyl groups enable distinct pathways like reductions or cycloadditions .

Steric Effects : N-Methyl and N-isopropyl groups in the target compound increase steric hindrance, slowing nucleophilic aromatic substitution compared to simpler analogues like N-(propan-2-yl)aniline .

Biological Activity

2-(Aminomethyl)-N-methyl-N-(propan-2-yl)aniline, an organic compound with a complex structure, has garnered attention for its potential biological activities. This compound features an aminomethyl group and a propan-2-yl substitution, which contribute to its unique chemical properties and biological interactions. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

The biological activity of 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, influencing metabolic pathways and cellular functions.
  • Receptor Binding : It has been shown to bind to neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical signaling pathways.

Biological Activity Findings

Research has indicated several biological activities associated with 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline:

  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Derivatives of this compound have been explored for their anti-inflammatory effects, suggesting a broader therapeutic potential.
  • Antimicrobial Activity : There is ongoing research into its efficacy as an antimicrobial agent, particularly against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(Aminomethyl)anilineC8_8H10_10NLacks isopropyl group; different reactivity
N-(Propan-2-yl)anilineC9_9H13_13NLacks aminomethyl group; altered biological activity
3-(Aminomethyl)-N-methyl-N-(propan-2-yl)anilineC11_11H16_16N2_2Contains both aminomethyl and isopropyl groups

The presence of both the aminomethyl and isopropyl groups in 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline enhances its binding affinity and selectivity towards biological targets compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Studies : Research conducted on similar compounds has demonstrated their potential in protecting neuronal cells from oxidative stress, indicating that 2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline may share these beneficial properties .
  • Antimicrobial Research : A study highlighted the compound's interaction with bacterial membranes, suggesting that it could disrupt cell wall integrity in Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that derivatives can selectively inhibit key enzymes involved in metabolic disorders .

Preparation Methods

Reductive Alkylation of 2-(aminomethyl)aniline Derivatives

A common approach to synthesize N-substituted anilines involves reductive alkylation of aniline derivatives with appropriate aldehydes or ketones, followed by reduction.

  • Starting from 2-(aminomethyl)aniline, reductive alkylation with acetone or isopropyl ketone in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation can introduce the N-methyl and N-isopropyl substituents.
  • This method allows selective mono- or di-alkylation depending on stoichiometry and reaction conditions.
  • Catalysts such as platinized carbon under hydrogen pressure (2 x 10^5 to 1 x 10^6 Pa) at 20–80 °C have been reported for related aniline alkylations, providing high yields and selectivity.

Alkylation of Aniline with Methyl and Isopropyl Groups

  • Direct alkylation of aniline with methylating agents such as dimethyl ether or methanol in the presence of acid catalysts can yield N-methyl anilines.
  • Subsequent alkylation with isopropyl halides or isopropanol derivatives under basic or catalytic conditions can introduce the N-isopropyl substituent.
  • Industrial processes often use large-scale reactors with optimized conditions to maximize yield and purity.

Comparative Table of Preparation Routes

Method Starting Materials Catalysts/Reagents Conditions Yield/Notes
Reductive Alkylation 2-(aminomethyl)aniline + ketones (acetone/isopropyl ketone) Pt/C catalyst, H2, acid co-catalyst 20–80 °C, 2–10 atm H2 pressure High yield, selective N-alkylation
Catalytic C–H Amination Aniline derivatives Dirhodium catalysts Mild, selective amination Site-selective amination, adaptable
Aminocyclization of Enynes Enynes + substituted anilines Cationic JohnPhos catalyst Room temperature, organic solvent High yields (74–98%), mild conditions
Direct Alkylation with Methyl and Isopropyl Agents Aniline + methylating agents + isopropyl halides Acid/base catalysts Acidic or basic medium, heating Industrially scalable, moderate to high yield

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing N-methyl vs. N-isopropyl groups) via coupling patterns and chemical shifts. Aromatic protons near the aminomethyl group show deshielding (~δ 6.8–7.2 ppm) .
  • IR : Stretching frequencies for N–H (3350 cm⁻¹) and C–N (1250 cm⁻¹) confirm functional group integrity .

Advanced Research Question : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves absolute configuration and torsional angles. For example, a recent study of N-phenyl analogs used SHELX to confirm dihedral angles (<10°) between aromatic and amine planes, critical for assessing conjugation .

How does structural modification of the aminomethyl group influence catalytic performance in Heck/Suzuki reactions?

Advanced Research Question
Ligand design impacts catalytic activity:

  • Phosphine-modified derivatives : N,N′-Bis(diphenylphosphino)-2-(aminomethyl)aniline chelates Pd(II), increasing oxidative addition rates in Suzuki couplings. Electron-rich phosphine groups enhance aryl halide activation, yielding biphenyls in >80% yield .
  • Steric effects : Bulky N-isopropyl groups hinder substrate access, reducing turnover frequency. Comparative studies with N-methyl analogs show a 30% drop in efficiency for sterically crowded systems .

What are the key safety protocols for handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation; airborne concentrations >1 mg/m³ require respirators .
  • First Aid : Skin contact mandates immediate washing with soap/water. Eye exposure requires 15-minute flushing with saline .
  • Storage : Store in amber glass under nitrogen to prevent oxidation. Incompatible with strong acids/oxidizers .

How can contradictory biological activity data for analogs be reconciled in structure-activity relationship (SAR) studies?

Advanced Research Question
Case studies on cyclopropane-substituted anilines highlight the need for multi-parametric analysis:

  • Bioavailability : LogP values >3.5 reduce aqueous solubility, diminishing in vitro activity despite strong target binding .
  • Metabolic stability : Microsomal assays reveal rapid N-demethylation in some analogs, necessitating prodrug strategies .
  • Assay conditions : Varying pH or redox conditions (e.g., oxidative stress models) alter measured IC₅₀ values by up to 50% .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing dimerization byproducts (<5% vs. 15% in batch) .
  • Catalyst tuning : Immobilized Pd catalysts lower metal leaching, enhancing recyclability (5 cycles with <2% activity loss) .
  • In-line analytics : HPLC-MS monitoring detects intermediates early, enabling real-time adjustment of reagent stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline
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2-(aminomethyl)-N-methyl-N-(propan-2-yl)aniline

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